molecular formula C30H29BrN2O5 B6263427 2-{[2-(5-bromopyridin-2-yl)-7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-azaspiro[3.5]nonan-2-yl]oxy}acetic acid CAS No. 2253632-82-3

2-{[2-(5-bromopyridin-2-yl)-7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-azaspiro[3.5]nonan-2-yl]oxy}acetic acid

カタログ番号 B6263427
CAS番号: 2253632-82-3
分子量: 577.5
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a complex organic molecule that contains several functional groups, including a bromopyridinyl group, a fluorenyl group, a spiro ring system, and a carboxylic acid group . It is likely to be used as a rigid linker in PROTAC development for targeted protein degradation as well as chemical conjugates .

作用機序

The mechanism of action of this compound would depend on its intended use. If it’s used as a linker in PROTACs, it would likely function by bringing a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it to avoid exposure .

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-{[2-(5-bromopyridin-2-yl)-7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-azaspiro[3.5]nonan-2-yl]oxy}acetic acid' involves the synthesis of the intermediate compounds followed by the final coupling reaction to form the target compound.", "Starting Materials": [ "5-bromopyridine", "9H-fluorene", "2-bromoacetic acid", "2-amino-7-azaspiro[3.5]nonane", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "triethylamine (TEA)", "diisopropylethylamine (DIPEA)", "ethyl acetate", "dichloromethane (DCM)", "methanol", "acetic acid", "sodium hydroxide (NaOH)", "hydrochloric acid (HCl)", "sodium bicarbonate (NaHCO3)", "sodium sulfate (Na2SO4)", "water" ], "Reaction": [ "Step 1: Synthesis of 2-(5-bromopyridin-2-yl)acetic acid", "5-bromopyridine is reacted with 2-bromoacetic acid in the presence of TEA and DMAP in DCM to form 2-(5-bromopyridin-2-yl)acetic acid.", "Step 2: Synthesis of 7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-azaspiro[3.5]nonan-2-amine", "9H-fluorene is reacted with 2-amino-7-azaspiro[3.5]nonane in the presence of DCC and DIPEA in DCM to form 7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-azaspiro[3.5]nonan-2-amine.", "Step 3: Synthesis of 7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-azaspiro[3.5]nonan-2-yl 2-(5-bromopyridin-2-yl)acetate", "The intermediate 2-(5-bromopyridin-2-yl)acetic acid is coupled with 7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-azaspiro[3.5]nonan-2-amine in the presence of DCC and DMAP in DCM to form 7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-azaspiro[3.5]nonan-2-yl 2-(5-bromopyridin-2-yl)acetate.", "Step 4: Synthesis of 2-{[2-(5-bromopyridin-2-yl)-7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-azaspiro[3.5]nonan-2-yl]oxy}acetic acid", "The intermediate 7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-azaspiro[3.5]nonan-2-yl 2-(5-bromopyridin-2-yl)acetate is hydrolyzed with NaOH in methanol to form 2-{[2-(5-bromopyridin-2-yl)-7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-azaspiro[3.5]nonan-2-yl]oxy}acetic acid.", "Step 5: Purification", "The crude product is purified by acidification with HCl, extraction with ethyl acetate, washing with NaHCO3 and Na2SO4, and evaporation of the solvent to obtain the final product." ] }

CAS番号

2253632-82-3

製品名

2-{[2-(5-bromopyridin-2-yl)-7-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-azaspiro[3.5]nonan-2-yl]oxy}acetic acid

分子式

C30H29BrN2O5

分子量

577.5

純度

95

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。